molecular formula C10H12O3S B1594538 3-Benzyl-1,2-oxathiolane 2,2-dioxide CAS No. 75732-43-3

3-Benzyl-1,2-oxathiolane 2,2-dioxide

Cat. No.: B1594538
CAS No.: 75732-43-3
M. Wt: 212.27 g/mol
InChI Key: YMDYPJRCONIRKH-UHFFFAOYSA-N
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Description

It contains a five-membered oxathiin ring with a benzyl group attached to it

Scientific Research Applications

3-Benzyl-1,2-oxathiolane 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes

Mechanism of Action

Pharmacokinetics

The compound is known to have high gi absorption and is bbb permeant . Its lipophilicity (iLOGP) is 1.73 , which could influence its distribution within the body. The impact of these properties on the compound’s bioavailability needs further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Benzyl-1,2-oxathiolane 2,2-dioxide. For instance, the compound is stored in a dry environment at 2-8°C , suggesting that temperature and humidity could affect its stability.

Preparation Methods

The synthesis of 3-Benzyl-1,2-oxathiolane 2,2-dioxide typically involves the reaction of benzyl bromide with 1,3-propane sultone . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-Benzyl-1,2-oxathiolane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

3-Benzyl-1,2-oxathiolane 2,2-dioxide can be compared with other sulfur-containing heterocycles, such as:

    1,2-Oxathiolane 2,2-dioxide: Lacks the benzyl group, leading to different chemical and biological properties.

    Benzyl sulfide: Contains a sulfur atom but lacks the oxathiin ring structure.

    Benzyl sulfone: Contains a sulfone group but lacks the oxathiin ring structure.

The presence of the oxathiin ring and the benzyl group in this compound makes it unique and imparts specific chemical and biological properties that are not observed in the similar compounds .

Properties

IUPAC Name

3-benzyloxathiolane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c11-14(12)10(6-7-13-14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDYPJRCONIRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)C1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300792
Record name 3-benzyl-1,2-oxathiolane 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75732-43-3
Record name 75732-43-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-benzyl-1,2-oxathiolane 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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